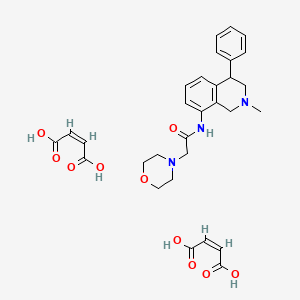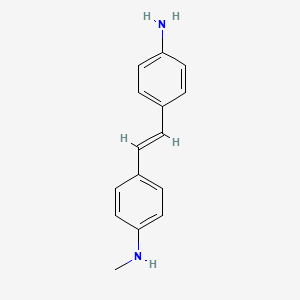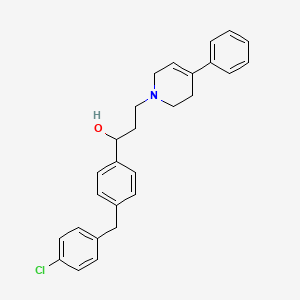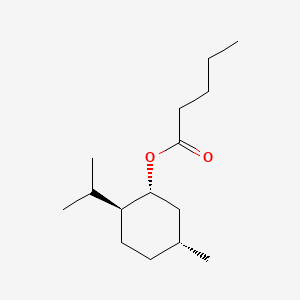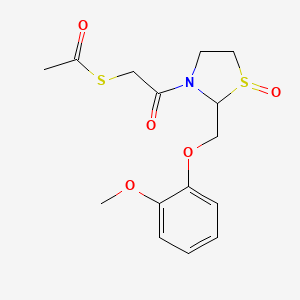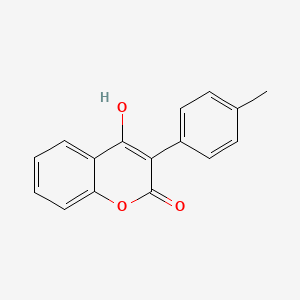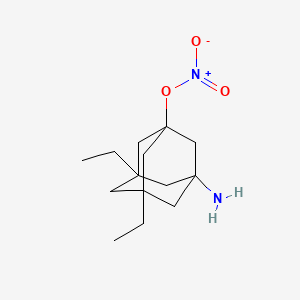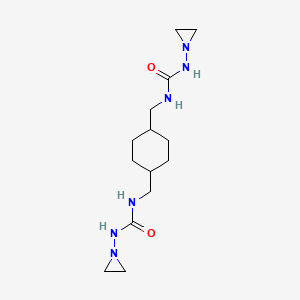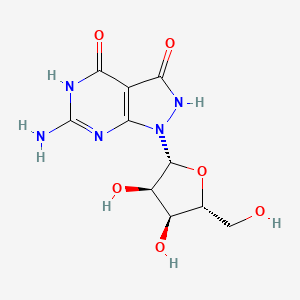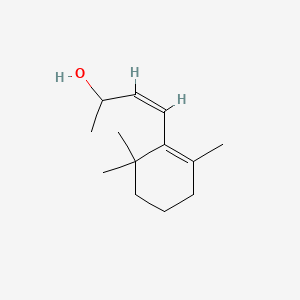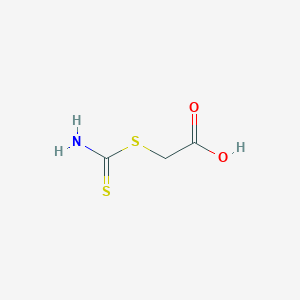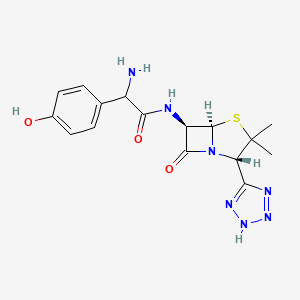
3-(5-Tetrazolyl)penam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Tetrazolyl)penam is a semisynthetic beta-lactam antibacterial agent. It is derived from penicillin, where the carboxyl function at the C3 position in the penicillin nucleus has been replaced with a 5-tetrazolyl moiety . This modification results in significant changes in the compound’s spectrum of activity and stability, making it a promising candidate for various antibacterial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(5-Tetrazolyl)penam involves the acylation of the intermediate 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam . The process typically includes the following steps:
Formation of the Intermediate:
Acylation: The intermediate is then acylated to form the final product. This step may involve the use of various acylating agents under controlled conditions.
Further Transformations: In some cases, further transformations of the 6-acylamino group or removal of a protecting group from the 5-tetrazolyl moiety may be required.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(5-Tetrazolyl)penam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the tetrazolyl group or other functional groups in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
科学的研究の応用
3-(5-Tetrazolyl)penam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-lactam chemistry and the effects of structural modifications on antibacterial activity.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: this compound is investigated for its potential use as a broad-spectrum antibacterial agent, particularly against resistant bacterial strains.
Industry: The compound’s stability and broad-spectrum activity make it a candidate for industrial applications, such as in the development of new antibacterial coatings and materials
作用機序
The mechanism of action of 3-(5-Tetrazolyl)penam involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death . The presence of the 5-tetrazolyl moiety enhances the compound’s binding affinity to PBPs, making it more effective against a broader range of bacterial species .
類似化合物との比較
Similar Compounds
Penicillin G: A natural beta-lactam antibiotic with a carboxyl group at the C3 position.
Ampicillin: A semisynthetic beta-lactam antibiotic with an amino group at the C6 position.
Cefotaxime: A third-generation cephalosporin with a similar beta-lactam structure but different side chains.
Uniqueness
3-(5-Tetrazolyl)penam is unique due to the presence of the 5-tetrazolyl moiety at the C3 position, which significantly alters its spectrum of activity and stability compared to other beta-lactam antibiotics. This modification enhances its binding affinity to penicillin-binding proteins and provides broader antibacterial activity, particularly against resistant bacterial strains .
特性
CAS番号 |
57089-17-5 |
|---|---|
分子式 |
C16H19N7O3S |
分子量 |
389.4 g/mol |
IUPAC名 |
2-amino-N-[(2S,5R,6R)-3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H19N7O3S/c1-16(2)11(12-19-21-22-20-12)23-14(26)10(15(23)27-16)18-13(25)9(17)7-3-5-8(24)6-4-7/h3-6,9-11,15,24H,17H2,1-2H3,(H,18,25)(H,19,20,21,22)/t9?,10-,11+,15-/m1/s1 |
InChIキー |
XLCUJQQFWDZWIT-UFFDXJJYSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


